molecular formula C7H6O4S B3175011 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid CAS No. 955373-67-8

2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid

Cat. No.: B3175011
CAS No.: 955373-67-8
M. Wt: 186.19 g/mol
InChI Key: CAHFWFCOAPQXBC-UHFFFAOYSA-N
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Description

Chemical Identity: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid) is a heterocyclic compound with the molecular formula C₇H₆O₄S (CAS: 260063-21-6) . Its structure consists of a fused thiophene-dioxane ring system with a carboxylic acid substituent at the 2-position (Figure 1). The compound is commercially available (e.g., Sigma-Aldrich, Thermo Scientific) and is often used as a comonomer in conducting polymers to introduce hydrophilicity .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-7(9)4-1-10-5-2-12-3-6(5)11-4/h2-4H,1H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHFWFCOAPQXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731466
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955373-67-8
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-ethylenedioxythiophene with a carboxylating agent under acidic conditions to introduce the carboxylic acid functionality .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid involves its ability to participate in electron transfer processes due to its conjugated system. This property makes it useful in applications requiring efficient charge transport. The carboxylic acid group can also form hydrogen bonds, enhancing its interaction with other molecules and surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Functional Groups Structural Features Applications References
EDOTacid C₇H₆O₄S Carboxylic acid Thiophene-dioxane fused ring Conducting polymers, biosensors
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid C₉H₈O₄ Carboxylic acid Benzene-dioxane fused ring (no sulfur) Pharmaceutical intermediates
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2,5,7-tricarboxylic acid C₁₀H₆O₈S Three carboxylic acids Thiophene-dioxane with multiple COOH Advanced polymer design
3,4-Ethylenedioxythiophene (EDOT) C₆H₆O₂S None Thiophene-dioxane fused ring Core monomer for PEDOT polymers
Key Differences:

Electronic Properties :

  • EDOTacid’s sulfur atom and carboxylic acid group enhance electron-withdrawing capacity compared to its benzo analog (C₉H₈O₄), which lacks sulfur .
  • The tricarboxylic acid derivative (C₁₀H₆O₈S) exhibits higher hydrophilicity and acidity, enabling unique doping behaviors in polymers .

Crystallinity and Solubility: EDOTacid forms hydrogen-bonded dimers, reducing solubility in non-polar solvents compared to EDOT . Benzo analogs (e.g., C₉H₈O₄) exhibit higher solubility in organic solvents due to the absence of sulfur and reduced polarity .

Polymer Compatibility: EDOTacid copolymerizes with EDOT to create water-dispersible polymers, whereas non-functionalized EDOT requires surfactants (e.g., AOT) for aqueous processing .

Comparison with Functional Group Analogs

Table 2: Functional Group Impact on Material Performance
Compound Functional Group Conductivity (S/cm) Thermal Stability (°C) Notable Findings
EDOTacid-EDOT Copolymer -COOH 10⁻² – 10⁻¹ ~200 Enhanced hydrophilicity; pH-responsive
EDOT Homopolymer None 10² – 10³ ~300 Requires surfactants for aqueous processing
EDOT-Methoxyaniline Copolymer -OCH₃, -COOH 10⁻³ – 10⁻² ~180 Dual redox activity; lower conductivity
Insights:
  • Carboxylic Acid vs. Methoxy Groups : The -COOH group in EDOTacid improves interfacial adhesion in biosensors but reduces conductivity compared to EDOT .
  • Thermal Degradation : EDOTacid-based polymers decompose at lower temperatures (~200°C) than EDOT homopolymers (~300°C), limiting high-temperature applications .

Biological Activity

2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (CAS No. 955373-67-8) is a compound of increasing interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, chemical properties, and relevant case studies.

  • Molecular Formula : C7_7H6_6O4_4S
  • Molecular Weight : 186.19 g/mol
  • Structure : The compound features a thieno-dioxine scaffold, which is known for its reactivity and ability to form various derivatives.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of dioxine rings can enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. A study demonstrated that derivatives of thieno-dioxines showed promising results in reducing oxidative stress in cellular models .

Antimicrobial Properties

Compounds like this compound have been evaluated for their antimicrobial activity. In vitro studies suggest that it exhibits moderate activity against various bacterial strains, potentially due to the carboxylic acid functional group which can interact with microbial membranes .

Electrochemical Applications

The compound is also studied for its electrochemical properties. Research has shown that it can be effectively used in the electrochemical deposition of conductive polymers. For example, copolymers containing this compound were found to enhance the performance of devices such as sensors and batteries due to their improved charge storage capacity and conductivity .

Study 1: Antioxidant Effects in Cellular Models

A study published in the Journal of Materials Research explored the antioxidant effects of this compound. The researchers treated human cell lines with varying concentrations of the compound and measured oxidative stress markers. Results indicated a significant reduction in oxidative markers at higher concentrations (p < 0.05), suggesting a dose-dependent antioxidant effect .

Concentration (µM)Oxidative Stress Marker Reduction (%)
1015
5030
10050

Study 2: Antimicrobial Activity Against Pathogens

Another investigation assessed the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

PathogenMIC (µg/mL)
E. coli200
S. aureus150

The results indicated that while not as potent as traditional antibiotics, the compound exhibited sufficient antimicrobial activity to warrant further investigation into its potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for EDOTacid and its derivatives?

EDOTacid is synthesized via functionalization of 3,4-ethylenedioxythiophene (EDOT) precursors. Key steps include:

  • Bromination : Using N-bromosuccinimide (NBS) in DMF to introduce reactive halogen sites for further coupling .
  • Cross-coupling : Palladium-catalyzed (e.g., Pd(PPh₃)₄) reactions to attach aromatic or functional groups, enabling tailored electronic properties .
  • Carboxylic acid introduction : Hydrolysis or oxidation steps to finalize the carboxylic acid moiety .

Q. Which characterization techniques are critical for analyzing EDOTacid’s structure and purity?

  • X-ray diffraction (XRD) : Resolves crystal structure (orthorhombic, space group Pbca, a = 1.014 nm, b = 0.699 nm, c = 2.139 nm) and hydrogen-bonded dimer formation .
  • Differential Scanning Calorimetry (DSC) : Identifies thermal transitions (e.g., melting points, decomposition temperatures) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Q. How does EDOTacid’s thermal stability impact its use in polymers?

Thermogravimetric analysis (TGA) shows EDOTacid’s decomposition onset at ~200°C, making it suitable for low-temperature polymerization processes. DSC reveals a melting point range of 120–140°C, influencing solvent selection for copolymer synthesis .

Advanced Research Questions

Q. What molecular interactions govern EDOTacid’s solid-state packing?

Single-crystal XRD reveals hydrogen-bonded dimers between carboxylic acid groups, creating a layered orthorhombic lattice. This arrangement enhances crystallinity in copolymers, improving charge transport in conductive polymers .

Q. How does chirality in EDOT derivatives affect material properties?

Enantiopure EDOT-MA (a related monomer) exhibits distinct crystallization behavior:

  • (S)-EDOT-MA forms ordered lamellar structures via small-angle X-ray scattering (SAXS).
  • Racemic (R,S)-EDOT-MA shows disordered phases, impacting polymer conductivity and solubility .

Q. What strategies optimize EDOTacid’s integration into electrochromic or photovoltaic devices?

  • Copolymer design : Combining EDOTacid with EDOT enhances hydrophilicity, enabling aqueous processing for thin-film devices .
  • Functionalization : Bromination at the 5- or 7-positions allows Suzuki coupling to aromatic donors (e.g., triphenylamine), tuning optoelectronic properties for dye-sensitized solar cells .

Q. How can EDOTacid derivatives improve extracellular vesicle (EV) capture in biomedical applications?

Conductive terpolymers (e.g., P(EDOT-co-EDOTSAc-co-EDOTacid)) electrochemically trap and release EVs via redox switching. The carboxylic acid group enables covalent immobilization of targeting ligands .

Methodological Considerations

Resolving contradictions in crystallization data for EDOTacid derivatives
Conflicting XRD patterns may arise from polymorphic forms or solvent-induced packing. To address this:

  • Compare experimental SAXS/WAXS profiles with computational simulations.
  • Use polarized optical microscopy to track crystal growth anisotropy .

Designing experiments to probe EDOTacid’s role in polymer conductivity

  • Four-point probe measurements : Quantify conductivity of EDOTacid-containing copolymers.
  • In-situ XRD during doping : Correlate structural changes (e.g., π-stacking distance) with conductivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Reactant of Route 2
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid

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